5-Hexen-1-amine hydrochloride
Overview
Description
5-Hexen-1-amine is a compound with the molecular formula C6H13N . It is also known by other names such as 1-Amino-5-hexene and Hex-5-en-1-amine .
Synthesis Analysis
The synthesis of primary amines like 5-Hexen-1-amine can be achieved through reductive amination of ketones and aldehydes . This process involves the use of ammonia as the nucleophile and is particularly attractive due to the availability of inexpensive substrates . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of 5-Hexen-1-amine consists of a six-carbon chain with a double bond between the fifth and sixth carbon atoms and an amine group attached to the first carbon atom .Chemical Reactions Analysis
Amines, including 5-Hexen-1-amine, can engage in various chemical reactions. They can act as nucleophiles in competition with oxygen, leading to the formation of a hemiketal . They can also react rapidly with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
Amines like 5-Hexen-1-amine can engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms .Scientific Research Applications
Photochemistry and Stability
Research on the photochemistry of related compounds, such as 5-hexen-2-one, reveals insights into the stability and behavior of similar structures under photolysis. 5-Hexen-2-one demonstrated significant stability towards photolysis, and its photochemical stability resembled that of unsaturated carbonyl compounds with a conjugated double bond with the carbonyl group (Srinivasan, 1960).
Catalysis and Chemical Reactions
- The compound's analogs have been used in studies of hydroesterification and hydroformylation catalyzed by rhodium complexes, demonstrating its potential in catalytic processes (Hung-Low et al., 2005).
- A study on regioselective hydroaminomethylation of terminal olefins highlights the use of compounds structurally similar to 5-Hexen-1-amine in forming linear amines, indicating its relevance in chemical synthesis (Liu et al., 2014).
Polymerization and Copolymerization
- Research involving the copolymerization of olefins with compounds similar to 5-Hexen-1-amine, like 5-hexen-1-ol, has been explored, showing the potential for creating polymers with hydrophilic properties (Hagihara et al., 2004).
- The study of zirconium complexes as catalysts for 1-hexene polymerization using ligands related to 5-Hexen-1-amine hydrochloride provides insights into the influence of peripheral structural parameters on reactivity, relevant for polymerization processes (Tshuva et al., 2001).
Organic Synthesis and Chemical Reactions
- Studies on the reaction of 5-hexenyl radicals with other compounds offer insights into the mechanisms and kinetics of chemical reactions, which could be relevant for understanding the behavior of 5-Hexen-1-amine hydrochloride (Jewell et al., 1987).
- Research into the cooperative effect in organocatalytic hydroamination of unfunctionalized olefins, involving compounds similar to 5-Hexen-1-amine, highlights its potential in creating intramolecular cyclization products (Wang et al., 2014).
properties
IUPAC Name |
hex-5-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-3-4-5-6-7;/h2H,1,3-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOKLGVQQDMWNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hex-5-en-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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